

# physical appearance of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

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## Compound of Interest

Compound Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B165597

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## Technical Guide: (1R)-1-[2-(trifluoromethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is a chiral alcohol of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building block, this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. This guide provides an in-depth overview of its physical and chemical characteristics, a detailed experimental protocol for its synthesis, and its role in the landscape of pharmaceutical development.

### Physicochemical Properties

While specific experimental data for **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is limited in publicly available literature, the properties of its isomers and related analogs provide valuable insights. The data for these compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol and Related Isomers

| Property          | (1R)-1-[2-(trifluoromethyl)phenyl]ethanol           | 1-[3-(trifluoromethyl)phenyl]ethanol (racemic)    | 1-[4-(trifluoromethyl)phenyl]ethanol (racemic) |
|-------------------|---|---|--|
| CAS Number        | 127852-29-3   | 454-91-1[1]                                       | 1737-26-4                                      |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O      | C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O[1] | C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O |
| Molecular Weight  | 190.16 g/mol  | 190.16 g/mol [1]                                  | 190.16 g/mol                                   |
| Appearance        | Not specified; likely a liquid or low-melting solid | Not specified                                     | Liquid   |
| Boiling Point     | Not specified                                       | Not specified                                     | 62-63 °C at 0.5 mmHg[2]                        |
| Solubility        | Expected to be soluble in common organic solvents   | Not specified                                     | Not specified                                  |
| Purity            | 98%   | Not applicable                                    | 96%[2]   |

Table 2: Properties of a Dually Substituted Analog: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

| Property          | Value   |
|-------------------|---|
| CAS Number        | 127852-28-2                                     |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> F <sub>6</sub> O |
| Molecular Weight  | 258.16 g/mol                                    |
| Appearance        | Solid   |
| Melting Point     | 53-58 °C  |
| Optical Activity  | [α] <sub>D</sub> +27±1°, c = 1 in acetonitrile  |

## Experimental Protocols

The primary route for the synthesis of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This method is widely employed for the preparation of chiral alcohols with high enantiomeric excess.

### Synthesis of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol via Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methods for the asymmetric transfer hydrogenation of aromatic ketones using a Ruthenium-based catalyst.<sup>[3][4]</sup>

Materials:

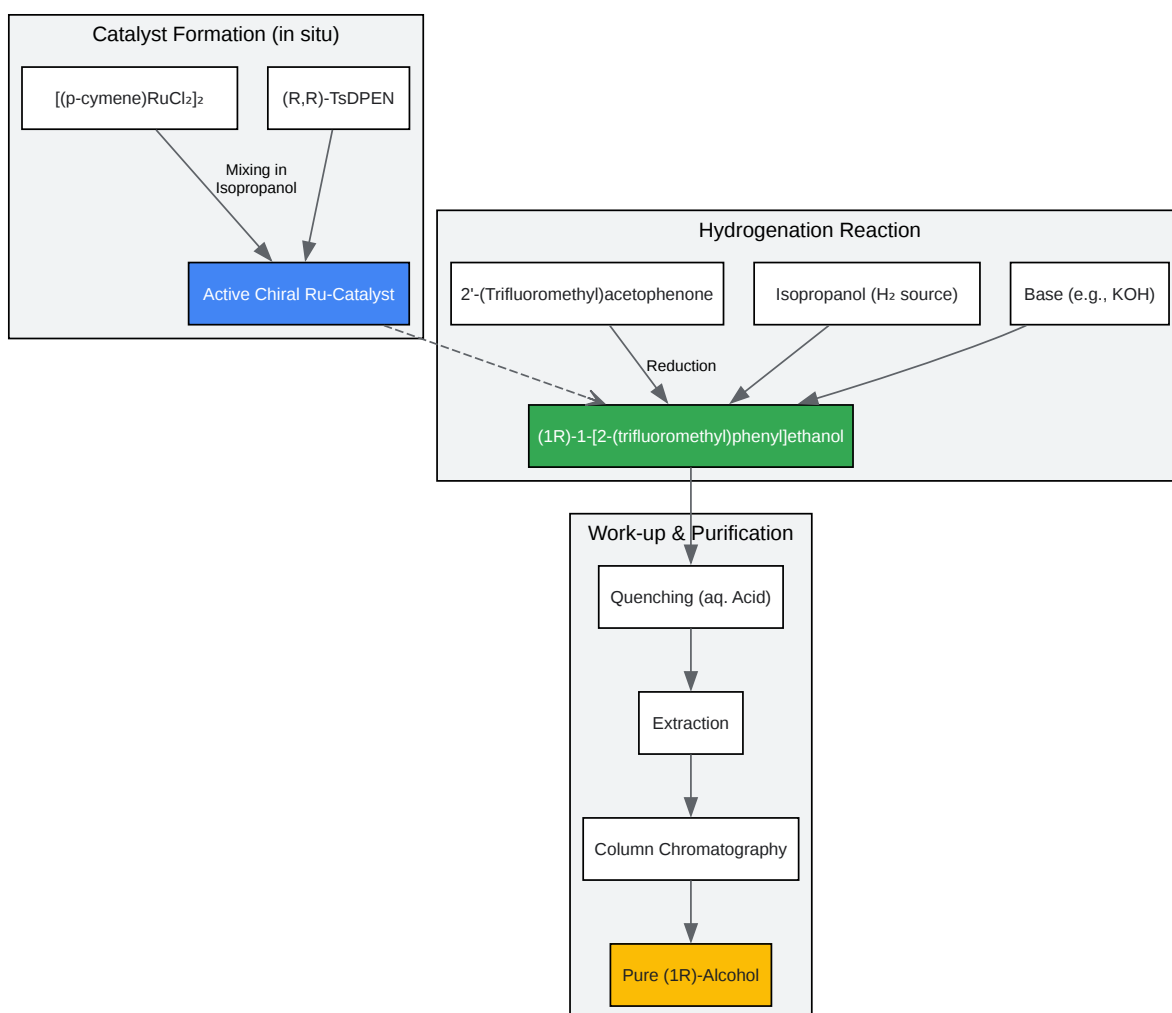
- 2'-(trifluoromethyl)acetophenone
- [(p-cymene)RuCl<sub>2</sub>]<sub>2</sub> (Ruthenium catalyst precursor)
- (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)
- Isopropanol (hydrogen donor and solvent)
- Potassium hydroxide (or other suitable base)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Chromatography supplies for purification (silica gel, solvents)

Procedure:

- **Catalyst Preparation (in situ):** In a Schlenk flask under an inert atmosphere, dissolve [(p-cymene)RuCl<sub>2</sub>]<sub>2</sub> and (R,R)-TsDPEN in anhydrous isopropanol. The typical molar ratio of Ru precursor to ligand is 1:2. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst complex.
- **Reaction Setup:** To the catalyst solution, add 2'-(trifluoromethyl)acetophenone. The substrate-to-catalyst ratio is typically high, ranging from 100:1 to 1000:1, depending on the desired efficiency.
- **Initiation of Reaction:** Add a solution of potassium hydroxide in isopropanol to the reaction mixture. The base acts as a co-catalyst.
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.
- **Characterization:** The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure can be confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Visualizations

### Experimental Workflow: Asymmetric Transfer Hydrogenation

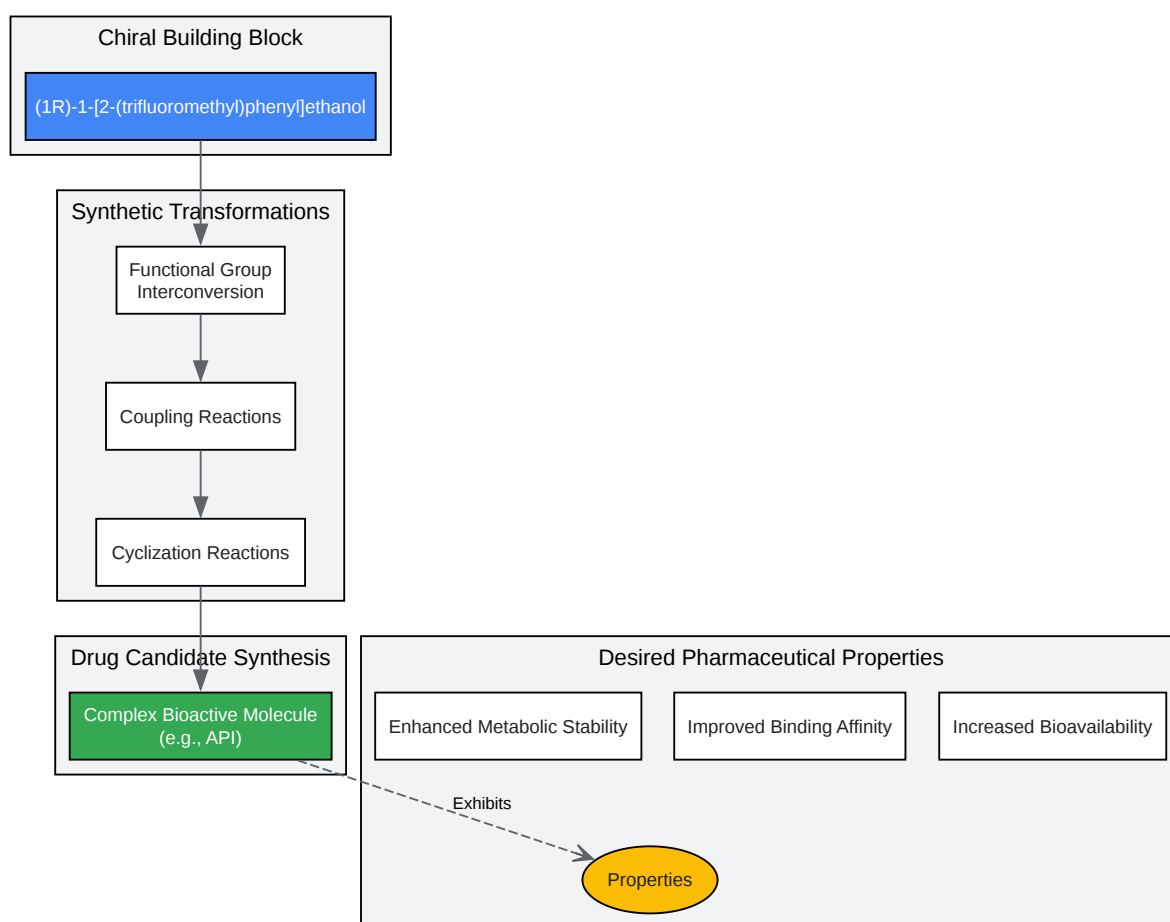


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Caption: Workflow for the synthesis of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.

## Role in Drug Development

Chiral alcohols, particularly those containing trifluoromethyl groups, are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their stereochemistry is often crucial for the biological activity and safety profile of a drug.



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Caption: Role of chiral alcohols as building blocks in drug discovery.

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## References

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